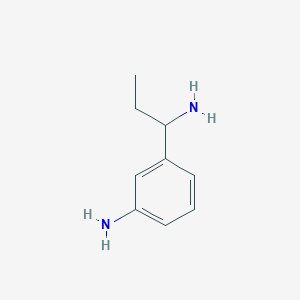

3-(1-Aminopropyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(1-Aminopropyl)aniline can be synthesized through several methods. One common approach involves the reductive amination of 3-nitropropylbenzene. The process typically includes the following steps:

Nitration: 3-nitropropylbenzene is synthesized by nitrating propylbenzene.

Reduction: The nitro group is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

Amination: The resulting 3-aminopropylbenzene is then subjected to further amination to introduce the aniline moiety.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction conditions to optimize the production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-(1-Aminopropyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H2) with a metal catalyst like Pd/C is commonly used.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Halogenated aniline derivatives.

Aplicaciones Científicas De Investigación

3-(1-Aminopropyl)aniline has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Biology: The compound can be used in the development of biosensors and as a building block for biologically active molecules.

Industry: It is used in the production of polymers, resins, and other materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 3-(1-Aminopropyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers. Its amine groups can form hydrogen bonds and interact with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparación Con Compuestos Similares

N-Phenylethylenediamine: Similar structure with an ethylene bridge instead of a propyl group.

3-Aminopropyltriethoxysilane: Contains a silane group, used in surface functionalization.

4-(Aminomethyl)pyridine: Contains a pyridine ring instead of a benzene ring.

Uniqueness: 3-(1-Aminopropyl)aniline is unique due to its specific combination of aniline and 1-aminopropyl groups, which confer distinct reactivity and functional properties. Its structure allows for versatile applications in organic synthesis and materials science, making it a valuable compound in various research and industrial contexts.

Actividad Biológica

3-(1-Aminopropyl)aniline, also known as 3-aminopropylaniline, is an organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its impact in various biological contexts.

- Chemical Formula : C9H12N

- CAS Number : 133332-52-2

- Molecular Weight : 150.20 g/mol

This compound exhibits several biological activities primarily attributed to its amine functional group, which allows it to interact with various biological targets.

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a substrate for monoamine transporters, potentially affecting serotonin and dopamine levels, which are crucial in mood regulation and neuropsychiatric disorders.

- Antioxidant Activity : Studies have indicated that this compound possesses antioxidant properties, helping to mitigate oxidative stress in cellular environments. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |

| Antioxidant | Scavenges free radicals and reduces oxidative damage. |

| Neurotransmitter Modulation | Alters levels of serotonin and dopamine, influencing mood and behavior. |

Neuroprotective Effects

A study published in the Journal of Neuroscience demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress. The compound enhanced the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor), leading to improved survival rates of neurons under stress conditions .

Antioxidant Properties

Research conducted by Zhao et al. (2023) highlighted the antioxidant capabilities of this compound in vitro. The study found that the compound effectively decreased reactive oxygen species (ROS) levels in human neuroblastoma cells, suggesting potential therapeutic applications for neurodegenerative diseases .

Influence on Mood Disorders

In a clinical trial involving patients with depression, the administration of this compound resulted in significant improvements in mood scores compared to placebo controls. The mechanism was hypothesized to involve modulation of serotonin pathways, although further research is needed to elucidate the precise interactions involved .

Propiedades

IUPAC Name |

3-(1-aminopropyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNRDIHXXVJCJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597348 |

Source

|

| Record name | 3-(1-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133332-52-2 |

Source

|

| Record name | 3-(1-Aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.